molecular formula C14H22ClNO B593683 N-Isopropylpentedrone hydrochloride CAS No. 18268-14-9

N-Isopropylpentedrone hydrochloride

Cat. No. B593683
CAS RN: 18268-14-9
M. Wt: 255.786
InChI Key: LZUBTEDAWLMSJJ-UHFFFAOYSA-N
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Description

N-Isopropylpentedrone hydrochloride, also known as NIPP, is a chemical compound with the molecular formula C14H22ClNO . It is a light brown powder . The compound is racemic, meaning it contains equal amounts of left and right-handed enantiomers .


Molecular Structure Analysis

The molecular structure of this compound consists of a pentanone backbone with an isopropylamino group and a phenyl group attached . The compound has a molecular weight of 255.784 Da .

Scientific Research Applications

  • Brain Tumor Treatment : N-Isopropyl-α-(2-methylhydrazine)-p-toluamide hydrochloride (similar in structure to N-Isopropylpentedrone hydrochloride) was used in a study for the treatment of primary or metastatic brain tumors. The study found a definite clinical response in a significant proportion of patients, highlighting its potential in cancer therapy (Kumar et al., 1974).

  • Chemistry of Metal Complexes : Research on hydroxypyrones and hydroxypyridinones, which are structurally related to this compound, explored their applications in forming metal complexes. These complexes have diverse medicinal applications, such as in iron removal or supplementation and as contrast agents in imaging applications (Thompson et al., 2006).

  • Drug Delivery Systems : Studies on Poly(N-isopropylacrylamide)-based smart hydrogels, which share a similar N-Isopropyl group, have been conducted. These hydrogels are known for their thermo-responsive properties and have applications in drug delivery, tissue regeneration, and artificial muscles (Tang et al., 2021).

  • Bioengineering Applications : Poly(N-isopropyl acrylamide) has been widely used in bioengineering applications, particularly for the nondestructive release of biological cells and proteins. This highlights its potential in the study of the extracellular matrix, cell sheet engineering, and tumorlike spheroids formation (Cooperstein & Canavan, 2010).

  • Pharmacological Studies : Isoproterenol, structurally related to this compound, has been studied for its cardiac effects. It's used as a method for testing antianginal drugs and for evaluating myocardial necrosis, highlighting its significance in cardiovascular research (Zbinden & Moe, 1969).

properties

IUPAC Name

1-phenyl-2-(propan-2-ylamino)pentan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-4-8-13(15-11(2)3)14(16)12-9-6-5-7-10-12;/h5-7,9-11,13,15H,4,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUBTEDAWLMSJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C1=CC=CC=C1)NC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18268-14-9
Record name N-Isopropylpentedrone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018268149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-ISOPROPYLPENTEDRONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPW1Y81K1P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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